

Mechanism of formation of 4-Hydroxy Florasulam from Florasulam

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Compound of Interest

Compound Name: 4-Hydroxy Florasulam

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The Formation of 4-Hydroxy Florasulam: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the formation of **4-Hydroxy Florasulam** from its parent compound, Florasulam. Florasulam is a triazolopyrimidine sulfonanilide herbicide, and its metabolic fate in various organisms is a critical aspect of its efficacy and selectivity. The primary metabolic transformation to **4-Hydroxy Florasulam** is a key detoxification pathway, particularly in tolerant plant species.

Core Mechanism: Aromatic Hydroxylation

The principal mechanism for the formation of **4-Hydroxy Florasulam** from Florasulam is an enzymatic hydroxylation reaction. In tolerant plant species such as wheat, this biotransformation is rapid and efficient, contributing to the herbicide's selectivity. The reaction involves the introduction of a hydroxyl (-OH) group onto the aniline ring of the Florasulam molecule, specifically at the para-position (4-position) relative to the sulfonamide bridge.

This metabolic process is catalyzed by cytochrome P450 monooxygenases, a superfamily of enzymes involved in the metabolism of a wide range of endogenous and exogenous compounds. The hydroxylation increases the polarity of the Florasulam molecule, facilitating subsequent conjugation reactions, such as glycosylation, where a glucose molecule is attached

to the newly formed hydroxyl group.^{[1][2]} This further enhances water solubility and detoxification, ultimately leading to the sequestration and elimination of the herbicide from the plant.

In contrast, susceptible broadleaf weeds exhibit a much slower rate of Florasulam metabolism, leading to the accumulation of the active herbicide and subsequent phytotoxicity.^{[1][2]}

While the primary focus of this guide is the formation of **4-Hydroxy Florasulam** via aniline ring hydroxylation, it is noteworthy that another hydroxylated metabolite, 5-hydroxy-florasulam, has been identified as a degradation product in soil and a metabolite in mammals.^{[3][4]} This isomer is formed through the conversion of the methoxy group on the triazolopyrimidine ring.

Quantitative Data Summary

The differential rate of metabolism between tolerant and susceptible plant species is a key determinant of Florasulam's selective herbicidal activity. The following table summarizes the available quantitative data on the metabolic half-life of Florasulam.

Organism/System	Half-life of Florasulam	Key Findings	Reference
Wheat (<i>Triticum aestivum</i>)	2.4 hours	Rapid metabolism via hydroxylation is the primary mechanism of tolerance.	^{[1][2]}
Broadleaf Weeds (e.g., <i>Galium aparine</i>)	19 to >48 hours	Slow metabolism leads to the accumulation of phytotoxic Florasulam.	^{[1][2]}

Experimental Protocols: Analysis of Florasulam and Metabolites

While a detailed protocol for the chemical synthesis of **4-Hydroxy Florasulam** is not readily available in the public domain, the following outlines a standard methodology for the extraction

and analysis of Florasulam and its metabolites from plant tissues, based on established analytical techniques.

Objective: To extract and quantify Florasulam and **4-Hydroxy Florasulam** from plant tissue samples.

Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

1. Sample Preparation and Extraction:

- Homogenization: Weigh 1-5 grams of fresh plant tissue (leaves, stems) and homogenize in a suitable solvent system. A common extraction solvent is a mixture of acetonitrile and water, often with a small percentage of acetic or formic acid to improve extraction efficiency.
- Extraction: Shake or sonicate the homogenate for a defined period (e.g., 30 minutes) to ensure thorough extraction of the analytes.
- Centrifugation: Centrifuge the extract at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet solid plant material.
- Supernatant Collection: Carefully collect the supernatant for further cleanup.

2. Extract Cleanup (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):

- Partitioning: Add a mixture of anhydrous magnesium sulfate (MgSO_4) and sodium chloride (NaCl) to the supernatant to induce phase separation and remove water.
- Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the organic layer to a tube containing a d-SPE sorbent, such as primary secondary amine (PSA) and C18, to remove interfering matrix components like organic acids, sugars, and lipids.
- Centrifugation and Filtration: Centrifuge the d-SPE tube and filter the supernatant through a 0.22 μm syringe filter prior to HPLC-MS/MS analysis.

3. HPLC-MS/MS Analysis:

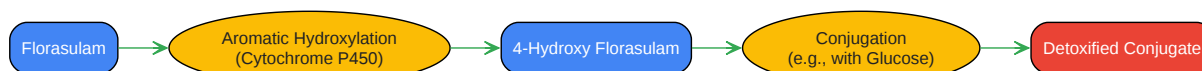
- Chromatographic Separation:

- Column: A C18 reversed-phase column is typically used for the separation of Florasulam and its metabolites.
- Mobile Phase: A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is commonly employed.
- Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.
- Injection Volume: 5-10 µL.
- Mass Spectrometric Detection:
 - Ionization: Electrospray ionization (ESI) in positive or negative ion mode, depending on the analyte.
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for Florasulam and **4-Hydroxy Florasulam**.
- Quantification: A calibration curve is generated using analytical standards of Florasulam and **4-Hydroxy Florasulam** of known concentrations. The concentration of the analytes in the samples is determined by comparing their peak areas to the calibration curve.

Visualizing the Transformation

The following diagrams illustrate the chemical structures and the metabolic pathway from Florasulam to **4-Hydroxy Florasulam**.

*Chemical structures of Florasulam and **4-Hydroxy Florasulam**.*



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Metabolic pathway of Florasulam detoxification in tolerant plants.

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com